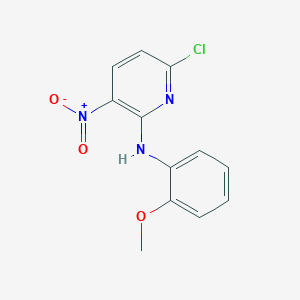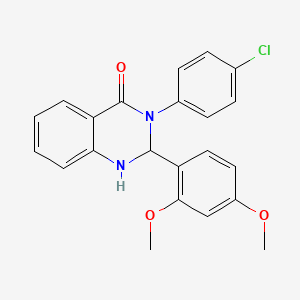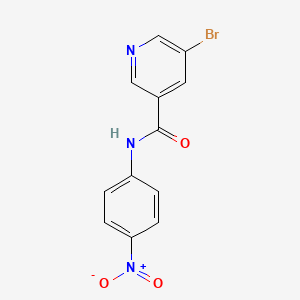
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine, also known as GW284543, is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine involves its interaction with various cellular targets, including EGFR, VEGFR, and pro-inflammatory cytokines. It acts as a competitive inhibitor of these targets, preventing their activation and downstream signaling pathways. This ultimately leads to the inhibition of cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In diabetes, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine in lab experiments is its specificity and potency. It has been shown to selectively target cellular receptors and pathways, making it an ideal tool for studying the mechanisms of various diseases. Additionally, its synthetic nature allows for easy modification and optimization of its chemical structure for improved efficacy. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine its safety profile and optimal dosage for therapeutic use.
Direcciones Futuras
There are several future directions for the research and development of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine. One area of focus is the optimization of its chemical structure for improved potency and selectivity. Additionally, its potential use in combination therapies for cancer and inflammation is an area of interest. Further studies are also needed to determine its safety and efficacy in human clinical trials. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine involves the reaction between 6-chloro-3-nitropyridin-2-amine and 2-methoxyaniline in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The compound is then purified using column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Inflammation is another area where this compound has shown promising results. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been investigated for its potential use in treating diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-10-5-3-2-4-8(10)14-12-9(16(17)18)6-7-11(13)15-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWUSKKLBNBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)


![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
